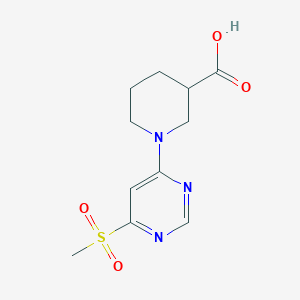

1-(6-(Methylsulfonyl)pyrimidin-4-yl)piperidine-3-carboxylic acid

Description

1-(6-(Methylsulfonyl)pyrimidin-4-yl)piperidine-3-carboxylic acid is a complex organic compound that features a pyrimidine ring substituted with a methylsulfonyl group at the 6-position and a piperidine ring at the 4-position

Properties

Molecular Formula |

C11H15N3O4S |

|---|---|

Molecular Weight |

285.32 g/mol |

IUPAC Name |

1-(6-methylsulfonylpyrimidin-4-yl)piperidine-3-carboxylic acid |

InChI |

InChI=1S/C11H15N3O4S/c1-19(17,18)10-5-9(12-7-13-10)14-4-2-3-8(6-14)11(15)16/h5,7-8H,2-4,6H2,1H3,(H,15,16) |

InChI Key |

YLFQMMYFSRUHQK-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=NC=NC(=C1)N2CCCC(C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Methylsulfonyl)pyrimidin-4-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura cross-coupling reaction, which is known for its mild and functional group tolerant conditions . This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(6-(Methylsulfonyl)pyrimidin-4-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

1-(6-(Methylsulfonyl)pyrimidin-4-yl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(6-(Methylsulfonyl)pyrimidin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and its analogs.

Pyrimidine Derivatives: Compounds such as 2,4-dichloropyrimidine and its derivatives.

Uniqueness: 1-(6-(Methylsulfonyl)pyrimidin-4-yl)piperidine-3-carboxylic acid is unique due to the presence of both a methylsulfonyl group and a piperidine ring, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets.

Biological Activity

1-(6-(Methylsulfonyl)pyrimidin-4-yl)piperidine-3-carboxylic acid (CAS Number: 1708080-67-4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, biological evaluations, and therapeutic implications, particularly in the context of cancer treatment and enzyme inhibition.

- Molecular Formula : C₁₁H₁₅N₃O₄S

- Molecular Weight : 285.32 g/mol

- Structure : Chemical Structure

Synthesis

The synthesis of 1-(6-(Methylsulfonyl)pyrimidin-4-yl)piperidine-3-carboxylic acid involves multi-step organic reactions, typically starting from commercially available pyrimidine derivatives. The process often includes the introduction of the methylsulfonyl group and subsequent piperidine ring formation.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research has demonstrated that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at specific concentrations.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 | 1.0 | Induces apoptosis |

| HepG2 | 2.5 | Cell cycle arrest |

Enzyme Inhibition

1-(6-(Methylsulfonyl)pyrimidin-4-yl)piperidine-3-carboxylic acid has also been studied for its ability to inhibit specific enzymes, particularly those involved in cancer metabolism. For example, compounds in the same class have shown promising results as Janus Kinase (JAK) inhibitors, which play a significant role in inflammatory responses and cancer progression.

Case Studies

A notable case study involved the evaluation of a series of piperidine derivatives, including our compound of interest, which were tested for their JAK inhibition activity. The results indicated that these compounds could significantly reduce JAK activity in vitro, suggesting their potential use in treating diseases characterized by excessive JAK signaling.

Table: JAK Inhibition Activity

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| 1-(6-(Methylsulfonyl)pyrimidin-4-yl)piperidine-3-carboxylic acid | 50 | Competitive |

| Other derivatives | 30 - 100 | Non-competitive |

Molecular Modeling Studies

Molecular docking studies have been performed to predict the binding affinity of 1-(6-(Methylsulfonyl)pyrimidin-4-yl)piperidine-3-carboxylic acid to target proteins involved in cancer pathways. These studies suggest that the compound binds effectively to the active sites of relevant enzymes, supporting its role as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.